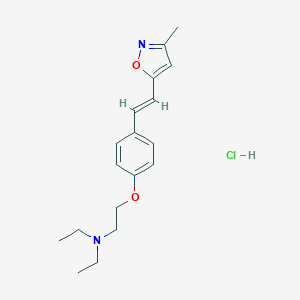
Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly known as DMXB-A, and it is a selective agonist of the nicotinic acetylcholine receptor. In
Wirkmechanismus
DMXB-A is a selective agonist of the nicotinic acetylcholine receptor, which is a type of ionotropic receptor found in the brain and other tissues. When DMXB-A binds to the receptor, it activates a series of signaling pathways that lead to increased neurotransmitter release and enhanced cognitive function. DMXB-A also has anti-inflammatory and analgesic effects, which are thought to be mediated by the activation of nicotinic acetylcholine receptors in immune cells and other tissues.
Biochemische Und Physiologische Effekte
DMXB-A has a number of biochemical and physiological effects, including enhanced cognitive function, anti-inflammatory and analgesic effects, and potential neuroprotective effects. DMXB-A has been shown to enhance working memory and attention in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A has been shown to reduce inflammation and pain in animal models, making it a potential treatment for chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DMXB-A has a number of advantages and limitations for lab experiments. One advantage is that it is a selective agonist of the nicotinic acetylcholine receptor, which allows for the specific activation of this receptor in experiments. Additionally, DMXB-A has been extensively studied in animal models, making it a well-characterized compound for use in experiments. However, one limitation of DMXB-A is that it is a complex chemical compound that requires a multi-step synthesis process, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are a number of future directions for the study of DMXB-A. One potential direction is the development of DMXB-A as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A may be studied for its potential anti-inflammatory and analgesic effects in humans. Finally, further research may be conducted to optimize the synthesis method of DMXB-A and to develop more efficient and cost-effective methods for its production.
Synthesemethoden
DMXB-A is a complex chemical compound that requires a multi-step synthesis process. The first step involves the synthesis of 4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenol, which is then converted to the corresponding chloride. The final step involves the reaction of the chloride with N,N-diethylethanolamine in the presence of a base to form DMXB-A. This synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
DMXB-A has been extensively studied for its potential applications in scientific research. One of its major applications is in the field of neuroscience, where it is used to study the function of nicotinic acetylcholine receptors in the brain. DMXB-A has been shown to enhance cognitive function and memory in animal models, making it a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, DMXB-A has been studied for its potential anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
Eigenschaften
CAS-Nummer |
139193-95-6 |
|---|---|
Produktname |
Ethanamine, N,N-diethyl-2-(4-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)-, monohydrochloride, (E)- |
Molekularformel |
C18H25ClN2O2 |
Molekulargewicht |
336.9 g/mol |
IUPAC-Name |
N,N-diethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H24N2O2.ClH/c1-4-20(5-2)12-13-21-17-9-6-16(7-10-17)8-11-18-14-15(3)19-22-18;/h6-11,14H,4-5,12-13H2,1-3H3;1H/b11-8+; |
InChI-Schlüssel |
VTYHAWGHBDWATM-YGCVIUNWSA-N |
Isomerische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC(=NO2)C.Cl |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC(=NO2)C.Cl |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=CC2=CC(=NO2)C.Cl |
Synonyme |
N,N-diethyl-2-[4-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethanamin e hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



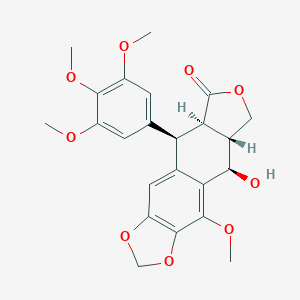
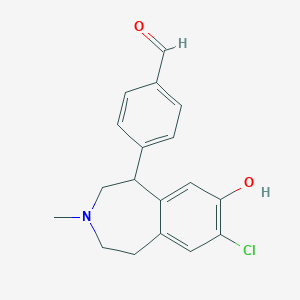
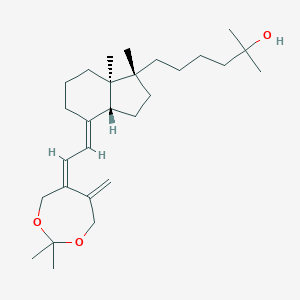
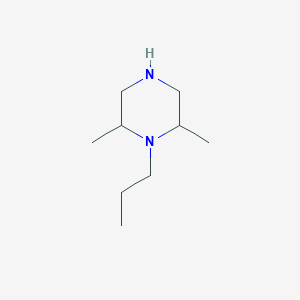
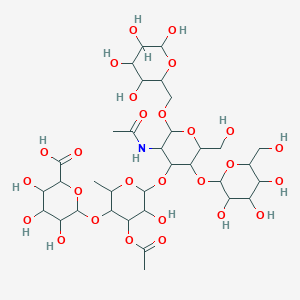
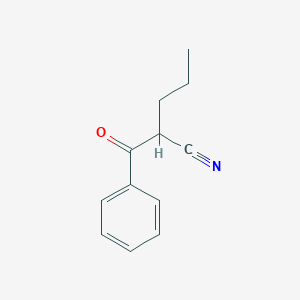
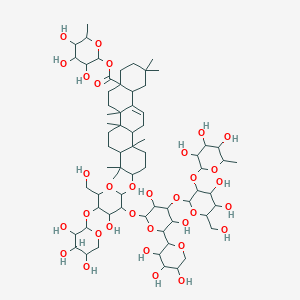
![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)
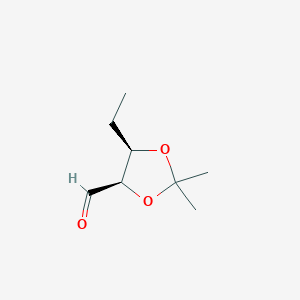
![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)
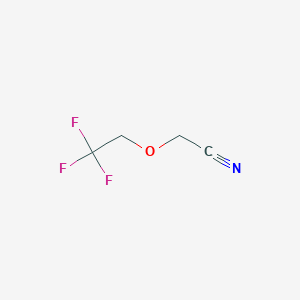
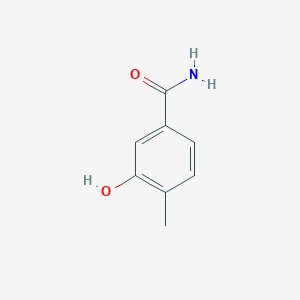

![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)